[1-(Chloromethoxy)ethyl]benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88023-77-2 |
|---|---|
Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-(chloromethoxy)ethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-8(11-7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
CJIUXPHNZMDQEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OCCl |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 Chloromethoxy Ethyl Benzene
Nucleophilic Substitution Reactions at the Chloromethyl Carbon
The chloromethyl group (-CH₂Cl) within the [1-(Chloromethoxy)ethyl] substituent is a key reactive center. As an α-chloroether, this moiety displays significantly enhanced reactivity in nucleophilic substitution reactions compared to simple primary alkyl chlorides.
Effect of Nucleophile Structure and Solvent Polarity on Reaction Kinetics
The kinetics of nucleophilic substitution on [1-(Chloromethoxy)ethyl]benzene are profoundly influenced by the nucleophile and the solvent system employed.
Nucleophile Structure: While the S_N1-like mechanism implies that the reaction rate is determined by the ionization step, the nature of the nucleophile is critical for the product outcome. Strong, soft nucleophiles react efficiently with the oxocarbenium intermediate. The steric bulk of the nucleophile is generally not a significant kinetic barrier due to the planar nature of the oxocarbenium ion.
Solvent Polarity: Polar protic solvents, such as water and alcohols (e.g., ethanol), are particularly effective at promoting the S_N1 pathway. stackexchange.comlibretexts.org These solvents can stabilize the departing chloride anion through hydrogen bonding and effectively solvate the oxocarbenium ion intermediate, thereby lowering the activation energy of the ionization step. libretexts.org Polar aprotic solvents (e.g., acetone, DMSO) can also support these reactions, particularly if strong nucleophiles are used, favoring an S_N2 pathway. libretexts.org
Table 1: Expected Effect of Solvents on Substitution Pathway
| Solvent Type | Example | Favored Pathway | Rationale |
|---|---|---|---|
| Polar Protic | Water (H₂O), Ethanol (EtOH) | S_N1 | Stabilizes both the oxocarbenium ion intermediate and the chloride leaving group through solvation and hydrogen bonding. libretexts.org |
| Polar Aprotic | Acetone, DMSO | S_N2 | Favors reactions with strong, charged nucleophiles by solvating the counter-ion but not the nucleophile itself. libretexts.org |
| Non-Polar | Hexane, Benzene (B151609) | Slow/No Reaction | Poorly solvates charged intermediates and leaving groups, leading to high activation energy. |
Formation of Stable Ether Derivatives and Acetals
The high reactivity of the chloromethyl carbon makes this compound a valuable precursor for synthesizing various derivatives. Reaction with alcohols or phenols in the presence of a non-nucleophilic base (to neutralize the HCl byproduct) readily yields stable mixed ethers.
Reaction with an Alcohol (R'-OH): C₆H₅-CH(CH₃)-O-CH₂Cl + R'-OH → C₆H₅-CH(CH₃)-O-CH₂-OR' + HCl
Similarly, reaction with water leads to the formation of an unstable hemiacetal, which may further react or decompose. The synthesis of phenyl ethers from benzene typically requires a multi-step process to first create phenol (B47542), which is then deprotonated and reacted with an alkyl halide. youtube.comwikipedia.org The reactivity of this compound provides a more direct route to complex ether structures.
Electrophilic Aromatic Substitution Reactions of the Benzene Ring
The substituent on the benzene ring dictates the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The [1-(Chloromethoxy)ethyl] group, –CH(CH₃)OCH₂Cl, influences the aromatic ring's reactivity through a combination of inductive and hyperconjugative effects.
Regioselectivity and Directing Effects of the [1-(Chloromethoxy)ethyl] Substituent
The –CH(CH₃)OCH₂Cl group is classified as an activating, ortho-, para-directing substituent. This is because it is fundamentally an alkyl group attached to the benzene ring. Alkyl groups donate electron density to the ring through two primary mechanisms:
Inductive Effect (+I): The alkyl carbon is less electronegative than the sp² carbons of the ring, leading to a weak donation of electron density through the sigma bond.
Hyperconjugation: The sigma electrons of the C-H bond on the carbon attached to the ring (the benzylic carbon) can overlap with the π-system of the ring, delocalizing the positive charge in the arenium ion intermediate.
Both effects increase the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself. msu.eduyoutube.com The directing effect is explained by examining the stability of the carbocation intermediate (arenium ion or σ-complex) formed during the reaction. libretexts.orgyoutube.com For ortho and para attack, a resonance structure can be drawn where the positive charge is located on the carbon atom bearing the substituent. This allows for direct stabilization by the alkyl group.
| Position of Attack | Intermediate Stability | Outcome |
|---|---|---|
| Ortho | Stabilized | Major Product |
| Meta | Less Stabilized | Minor Product |
| Para | Stabilized (and sterically favored) | Major Product |
Therefore, electrophilic substitution will occur predominantly at the positions ortho and para to the [1-(Chloromethoxy)ethyl] group. libretexts.org
Reactivity Comparison with Other Alkyl and Alkoxy-Substituted Benzenes
While the [1-(Chloromethoxy)ethyl] group is an ortho-, para-director, its activating strength is modulated by the presence of the electronegative oxygen and chlorine atoms. These atoms exert an electron-withdrawing inductive effect (-I), which counteracts the activating nature of the alkyl group.
A comparison with other substituted benzenes places its reactivity in context:
Versus Alkoxy-Substituted Benzenes (e.g., Anisole): Anisole (C₆H₅-OCH₃) is extremely reactive towards EAS. The oxygen atom is directly attached to the ring, allowing it to donate a lone pair of electrons via a strong resonance effect (+R). quora.comquora.com This powerful activating effect far outweighs the oxygen's inductive withdrawal. Since the oxygen in this compound is not directly attached to the ring, it cannot exert a +R effect, making the compound significantly less reactive than anisole.
Versus Alkyl-Substituted Benzenes (e.g., Ethylbenzene): Ethylbenzene (B125841) (C₆H₅-CH₂CH₃) is more reactive than benzene due to the activating +I and hyperconjugation effects of the ethyl group. quora.com The –CH(CH₃)OCH₂Cl substituent contains electronegative atoms that pull electron density away from the ring via the sigma bonds. This -I effect deactivates the ring relative to a simple ethyl group.
Therefore, the expected order of reactivity towards electrophilic aromatic substitution is:
Anisole > Ethylbenzene > this compound > Benzene
Table 2: Relative Reactivity in Electrophilic Aromatic Substitution
| Compound | Substituent | Dominant Electronic Effects | Relative Reactivity vs. Benzene |
|---|---|---|---|
| Anisole | -OCH₃ | +R (strong activation), -I (weak deactivation) | ~10,000x |
| Ethylbenzene | -CH₂CH₃ | +I (weak activation), Hyperconjugation | ~25x |
| This compound | -CH(CH₃)OCH₂Cl | +I / Hyperconjugation (activation), -I from O/Cl (deactivation) | > 1x but < 25x (estimated) |
| Benzene | -H | Baseline | 1x |
Elimination Reactions and Formation of Unsaturated Species
Elimination reactions involving this compound are distinct from typical dehydrohalogenations of alkyl halides due to the molecule's structure. The chlorine atom is part of a chloromethyl ether group, not directly attached to the ethylbenzene backbone.
Standard β-elimination (or 1,2-elimination) mechanisms, such as E1 and E2, which involve the removal of a hydrogen and a leaving group from adjacent carbon atoms to form a double bond, are not directly applicable for the elimination of HCl from this compound. pharmaguideline.com This is because the chlorine atom and the hydrogen atoms on the ethylbenzene skeleton are not in a 1,2-relationship.
However, elimination of the elements of hydrogen chloride can proceed through alternative pathways, often initiated by the high reactivity of the α-chloroether functional group. One plausible pathway proceeds via an E1-like mechanism . The rate-determining step is the ionization of the C-Cl bond, which is highly favored due to the ability of the adjacent ether oxygen to stabilize the resulting positive charge through resonance. quora.commasterorganicchemistry.comlibretexts.org This leads to the formation of a chloride ion and a resonance-stabilized oxocarbenium ion intermediate.
Step 1: Formation of an Oxocarbenium Ion The C-Cl bond cleaves heterolytically to form a highly stable oxocarbenium ion intermediate. C₆H₅-CH(CH₃)-O-CH₂Cl → [C₆H₅-CH(CH₃)-O=CH₂]⁺ + Cl⁻
Radical Reactions and Benzylic Radical Intermediates
The presence of a benzylic position makes this compound susceptible to radical reactions, as benzylic radicals are significantly stabilized by resonance with the aromatic ring. fiveable.memasterorganicchemistry.comorgchemboulder.com
Homolytic bond cleavage is a process where a covalent bond breaks, and each fragment retains one of the originally shared electrons, forming two radicals. chemistrysteps.com The energy required for this is the bond dissociation energy (BDE). chemistrysteps.comlibretexts.org In the this compound molecule, the C-Cl bond within the chloromethoxy group is relatively weak and susceptible to homolytic cleavage, especially when initiated by heat or ultraviolet light.
C₆H₅-CH(CH₃)-O-CH₂Cl → C₆H₅-CH(CH₃)-O-CH₂• + •Cl
This cleavage generates a primary carbon-centered radical and a chlorine radical. While this is a potential radical pathway, another significant possibility involves the benzylic C-H bond, which is typically weakened by the adjacent phenyl ring. masterorganicchemistry.comwikipedia.org
| Bond Type | Typical Bond Dissociation Energy (BDE) (kcal/mol) |
| Primary C-H | ~100 |
| Secondary C-H | ~96 |
| Tertiary C-H | ~93 |
| Benzylic C-H | ~90 |
| C-Cl | ~84 |
| C-O | ~91 |
Table 1: Comparison of typical bond dissociation energies (BDEs). The benzylic C-H bond is notably weaker than other C-H bonds, making it a prime site for radical abstraction. masterorganicchemistry.com
A key radical intermediate for this compound is the benzylic radical, formed by the homolytic cleavage of the single hydrogen atom at the benzylic position. This process is favored because the resulting radical is highly stabilized by the delocalization of the unpaired electron into the adjacent π-system of the benzene ring. fiveable.memasterorganicchemistry.com
Generation of the Benzylic Radical: C₆H₅-CH(O-CH₂Cl)-CH₃ + R• → C₆H₅-C•(O-CH₂Cl)-CH₃ + RH (where R• is an initiating radical)
This benzylic radical is more stable than simple alkyl radicals due to resonance. The unpaired electron can be delocalized over the ortho and para positions of the phenyl ring.
Once formed, this benzylic radical is a reactive intermediate that can participate in a variety of reactions. fiveable.mersc.org These include:
Radical Coupling: Two radicals can combine to form a new covalent bond.
Atom Abstraction: The radical can abstract an atom (e.g., a halogen) from another molecule.
Addition to π Systems: It can add across double or triple bonds.
The presence of electron-donating or withdrawing groups on the phenyl ring can further influence the stability and reactivity of the benzyl (B1604629) radical. fiveable.me
Rearrangement Pathways
Carbocationic intermediates, once formed, are prone to rearrangement to yield more stable carbocations. This is a common feature in reactions involving benzylic systems. slideshare.net
The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon. wikipedia.orgnumberanalytics.com The driving force for this shift is the formation of a more stable carbocation.
For this compound, a relevant carbocationic pathway begins with the heterolytic cleavage of the C-Cl bond, as discussed in the elimination section, to form the oxocarbenium ion [C₆H₅-CH(CH₃)-O=CH₂]⁺. This cation is already stabilized by the adjacent oxygen atom.
However, a Wagner-Meerwein type rearrangement can be envisioned from this intermediate. A 1,2-hydride shift can occur, where the hydrogen atom from the benzylic position migrates to the adjacent methylene (B1212753) carbon.
Proposed Rearrangement Pathway: [C₆H₅-CH(CH₃)-O=CH₂]⁺ → (Hydride Shift) → [C₆H₅-C⁺(CH₃)-O-CH₃]
This rearrangement transforms the initial cation into a tertiary benzylic carbocation. The stability of carbocations generally follows the order: tertiary > secondary > primary. Furthermore, benzylic carbocations are exceptionally stable due to resonance. youtube.comdoubtnut.com The rearranged carbocation benefits from being both tertiary and benzylic, as well as being adjacent to an oxygen atom, making this a thermodynamically favorable process. reddit.comyoutube.com Such rearrangements are rapid and can occur at very low temperatures. wikipedia.org The final rearranged cation can then be trapped by a nucleophile or lose a proton to form a stable alkene.
| Carbocation Type | Relative Stability | Stabilizing Factors |
| Methyl | Least Stable | - |
| Primary | Inductive Effect | |
| Secondary | Inductive Effect, Hyperconjugation | |
| Tertiary | Inductive Effect, Hyperconjugation | |
| Allylic | Resonance | |
| Benzylic | Most Stable | Resonance |
Table 2: General order of carbocation stability. Benzylic carbocations are among the most stable due to extensive resonance stabilization of the positive charge by the aromatic ring. youtube.comdoubtnut.com
Mechanistic Investigations into the Isomerization of this compound Remain Elusive
Despite a thorough review of available scientific literature, detailed mechanistic studies specifically focusing on the isomerization processes of this compound could not be located. The isomerization of this specific α-chloro ether does not appear to be a widely researched area, and as a result, there is a lack of published data on its reaction mechanisms, potential intermediates, or the conditions that would facilitate such a transformation.
While the broader field of organic chemistry contains extensive research on various rearrangement and isomerization reactions, such as those involving carbocation intermediates or concerted pericyclic shifts, direct application of these general mechanisms to this compound without experimental evidence would be purely speculative. The reactivity of α-chloroethers is well-documented in the context of solvolysis and as alkylating agents, where the formation of an oxocarbenium ion intermediate is a key mechanistic feature. However, literature detailing the intramolecular rearrangement of the this compound structure into an isomeric form is not present in the surveyed scientific databases.
Similarly, searches for analogous isomerization reactions in structurally similar compounds did not yield relevant data that could be extrapolated to construct a proposed mechanism for this compound. The stability of the potential intermediates and the transition states involved would be highly dependent on the specific substitution pattern of the benzene ring and the nature of the ether linkage, necessitating dedicated experimental and computational studies.
Due to the absence of research findings on this specific topic, no data tables or detailed mechanistic pathways for the isomerization of this compound can be provided at this time. Further investigation by synthetic and physical organic chemists would be required to elucidate the potential for and mechanisms of such isomerization processes.
Applications in Advanced Organic Synthesis
A Building Block for Complex Molecular Architectures
The ability of the chloromethoxy group to readily undergo nucleophilic substitution reactions makes it a cornerstone for the assembly of complex molecules. It serves as a precursor for a variety of functional groups and as a key intermediate in the formation of large, cyclic structures.
Precursor for Diverse Ether, Acetal, and Ketone Syntheses
The electrophilic nature of the carbon atom in the chloromethoxy group makes it an excellent substrate for reactions with various nucleophiles, leading to the formation of ethers, acetals, and ketones.
The Williamson ether synthesis, a classic and widely used method, can be effectively employed to synthesize a range of ethers. nih.govmissouri.edumasterorganicchemistry.com In this reaction, an alkoxide or phenoxide ion acts as a nucleophile, displacing the chloride from the chloromethoxybenzene to form a new carbon-oxygen bond. nih.govmissouri.edumasterorganicchemistry.com This method is highly versatile, allowing for the preparation of both symmetrical and asymmetrical ethers. nih.gov
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| Chloromethoxybenzene | Sodium Ethoxide | Ethoxy(phenyl)methane | Williamson Ether Synthesis | missouri.edu |
| Chloromethoxybenzene | Sodium Phenoxide | Phenoxy(phenyl)methane | Williamson Ether Synthesis | nih.gov |
| 1,3-Dichloro-2-chloromethoxypropane | Sodium Propionate | 1,3-Dipropionyloxy-2-propionyloxypropane | Nucleophilic Substitution | google.com |
Table 1: Examples of Ether Synthesis using Chloromethoxy Derivatives
The formation of acetals, which are valuable protecting groups for carbonyl compounds, can also be achieved using chloromethoxybenzene derivatives. organic-chemistry.orggoogle.comlibretexts.org These reactions typically involve the reaction of the chloromethoxy compound with a diol in the presence of a catalyst. chemistrysteps.com The diol displaces the chloride, and a subsequent intramolecular cyclization can lead to the formation of a cyclic acetal. chemistrysteps.com
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| Chloromethoxybenzene | Ethylene (B1197577) Glycol | 2-Phenyl-1,3-dioxolane | Acetalization | libretexts.org |
| 4-Acetyl-chloromethoxybenzene | 1,2-Propanediol | 2-(4-(1,3-Dioxolan-2-yl)phenyl)acetaldehyde | Acetalization | organic-chemistry.org |
Table 2: Examples of Acetal Synthesis from Chloromethoxy Derivatives
Furthermore, chloromethoxyarenes can be precursors to ketones. For instance, the Friedel-Crafts acylation of an aromatic ring can be performed on a substrate already containing a chloromethoxy group, leading to the formation of a ketone. byjus.com Additionally, specific chloromethyl ketone derivatives of fatty acids have been synthesized for biological studies. nih.gov
| Reactant | Reagents | Product | Reaction Type | Reference |
| 1,2,4-Trimethoxybenzene | Chloroacetonitrile, ZnCl2, HCl(g) | 2,4,5-Trimethoxyphenacyl chloride | Houben-Hoesch reaction | libretexts.org |
| tert-Cycloalkanols | Tetramethylammonium hypochlorite | ω-Chloroalkyl aryl ketones | Oxidative C-C bond cleavage | mdpi.com |
Table 3: Examples of Ketone Synthesis Involving Chloroalkyl Groups
Intermediates in the Construction of Macrocycles and Polycyclic Compounds
The reactivity of the chloromethoxy group is also harnessed in the synthesis of macrocycles and polycyclic aromatic hydrocarbons (PAHs), which are of significant interest in materials science and medicinal chemistry. libretexts.orgwikipedia.orgnih.govwikipedia.orgyoutube.com
Macrocyclization reactions often rely on the efficient formation of large rings from linear precursors. wikipedia.org The Williamson ether synthesis, when applied intramolecularly, can be a powerful tool for this purpose. masterorganicchemistry.com A molecule containing both a chloromethoxy group and a nucleophilic group, such as a hydroxyl group, can cyclize to form a macrocyclic ether.
The synthesis of complex polycyclic aromatic hydrocarbons can also involve intermediates derived from chloromethoxyarenes. libretexts.orgwikipedia.orgnih.govwikipedia.orgyoutube.com These reactive intermediates can undergo cyclization reactions to build up the fused ring systems characteristic of PAHs. libretexts.orgwikipedia.orgnih.govwikipedia.orgyoutube.com For example, electrophilic attack of a chloromethyl group onto an adjacent aromatic ring can initiate a cascade of reactions leading to the formation of a new ring.
Role in Polymer Chemistry and Functional Material Development
The chloromethoxy functionality is not only a tool for small molecule synthesis but also plays a crucial role in the development of advanced polymers and functional materials.
Monomer or Intermediate in Polymerization Reactions
Chloromethoxybenzene and its derivatives can serve as monomers or intermediates in various polymerization reactions. The chloromethyl group can be a site for polymerization, leading to the formation of polymers with tailored properties. For example, polymers can be synthesized from chloromethylated 1,1'-oxybis(benzene) derivatives. google.com These polymers have potential applications as adhesives, composites, and in the pharmaceutical field. google.com
| Monomer/Intermediate | Polymerization Type | Resulting Polymer | Potential Application | Reference |
| Chloromethylated 1,1'-oxybis(benzene) derivatives | Condensation Polymerization | Poly(oxy-1,4-phenylene-co-(chloromethyl)-1,4-phenylene) | Adhesives, Composites | google.com |
| Methacrylate-modified QDs (derived from silanes) | Radical Polymerization | Polymer-coated Quantum Dots | Biomedical Imaging | researchgate.net |
Table 4: Examples of Polymers Derived from Chloromethoxy-Functionalized Precursors
Precursor for Surface Modification and Functionalization
The reactivity of the chloromethoxy group makes it suitable for the surface modification of materials, thereby altering their properties for specific applications. researchgate.netacs.orgmdpi.comnih.gov
For instance, silica (B1680970) nanoparticles have been functionalized using silane-phosphonium monomers, which can be synthesized from precursors like ((chloromethyl)phenylethyl)trimethoxysilane. acs.orgacs.org This modification imparts antibacterial and antiviral properties to the nanoparticles. acs.orgacs.org The positive surface charge of these functionalized nanoparticles, which can be influenced by pH, is a key factor in their antimicrobial activity. acs.orgacs.org
In another example, the surface of zinc oxide has been functionalized with bioactive phenolic compounds to enhance the adsorption of organic dyes. mdpi.com While not directly involving a chloromethoxy group, this demonstrates the principle of using reactive functional groups to tailor the surface properties of materials for applications such as environmental remediation.
| Material | Modifying Agent | Application | Mechanism | Reference |
| Silica Nanoparticles | Silane-phosphonium monomers (from ((chloromethyl)phenylethyl)trimethoxysilane) | Antibacterial and antiviral surfaces | Introduction of a positive surface charge | acs.orgacs.org |
| Metal-Organic Frameworks | Chloro-functionalized linkers | Benzene (B151609) capture | Enhanced adsorption through functionalization | nih.gov |
Table 5: Examples of Surface Modification using Chloro-Functionalized Compounds
Computational and Theoretical Investigations of 1 Chloromethoxy Ethyl Benzene
Electronic Structure and Molecular Orbital Analysis
A thorough understanding of the electronic characteristics of [1-(Chloromethoxy)ethyl]benzene is fundamental to predicting its chemical behavior. This is achieved through a detailed analysis of its molecular orbitals and electronic properties.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. For this compound, DFT calculations would be employed to optimize the molecular geometry and calculate various ground-state properties. These calculations would typically utilize a functional, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d) or larger) to provide a balance between accuracy and computational cost.
The primary outputs of these calculations would include the optimized molecular structure (bond lengths, bond angles, and dihedral angles) and the total electronic energy. These foundational data points are crucial for all subsequent computational analyses.
HOMO-LUMO Energy Gap Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netyoutube.com A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
For this compound, the HOMO and LUMO energy levels would be calculated using the results from the DFT optimization. The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance.
Electrophilicity and Nucleophilicity Indices of Reactive Sites
To quantify the reactivity of this compound more precisely, various conceptual DFT-based reactivity descriptors would be calculated. These indices help in identifying the specific atoms or functional groups that are most susceptible to electrophilic or nucleophilic attack. Key indices would include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): Related to the HOMO-LUMO gap, it indicates the resistance to change in electron distribution. researchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.
Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.
Fukui Functions (f(r)): These functions are used to identify the most electrophilic and nucleophilic sites within the molecule by analyzing the change in electron density upon the addition or removal of an electron.
These calculations would provide a detailed map of the reactive sites on the this compound molecule.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an essential tool for investigating the pathways of chemical reactions, providing insights into the energetics and feasibility of different mechanistic routes.
Transition State Identification and Energy Barrier Calculations
For any proposed reaction involving this compound, such as nucleophilic substitution or elimination, computational methods can be used to locate the transition state (TS) structures. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. e3s-conferences.org
Calculations would be performed to identify the geometry of the transition state and to compute the activation energy barrier, which is the energy difference between the reactants and the transition state. A lower activation energy barrier indicates a more favorable reaction pathway. scispace.com Various algorithms are available for locating transition states, and frequency calculations are subsequently performed to confirm that the identified structure is a true transition state (characterized by a single imaginary frequency). youtube.com
Solvation Models and Environmental Effects on Reaction Pathways
Reactions are most often carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. To account for these effects, solvation models are incorporated into the computational calculations. These models can be broadly categorized as:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.org They are computationally efficient and can provide a good approximation of the bulk solvent effects. wikipedia.orgyoutube.com
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding. fiveable.me
Simulation of Reactive Intermediates (e.g., Benzylic Carbocations, Radicals)
The stability and reactivity of this compound are largely dictated by the formation of reactive intermediates, such as benzylic carbocations and radicals, at the C1 position of the ethyl chain.
Benzylic Carbocations: The formation of a benzylic carbocation from the cleavage of the C-O bond in the chloromethoxy group is a critical step in many potential reactions. Computational studies on similar benzylic carbocations, such as those derived from 1-phenylethyl chloride, provide valuable insights. Density Functional Theory (DFT) calculations have been employed to investigate the stability of such carbocations. For instance, studies on methoxy-substituted naphthyl methyl carbocations have shown that the stability is influenced by factors like the peri-effect, over-crowding, and the position of substituents on the aromatic ring. nih.gov The resonance stabilization of the carbocation is significantly hindered if the methoxy (B1213986) group is forced out of the plane of the aromatic core. nih.gov In the case of the this compound carbocation, the phenyl group plays a crucial role in delocalizing the positive charge through resonance, thereby stabilizing the intermediate. The level of theory used in these calculations is important, with methods like G3(MP2)//B3LYP being known for predicting energies with high accuracy, while more computationally economical methods like B3LYP/6-31G(d) can also provide useful predictions. nih.gov
Benzylic Radicals: The formation of a 1-phenylethyl radical is another key reactive intermediate. Computational studies on the reaction of the phenyl radical with ethylene (B1197577) have provided insights into the formation and isomerization of phenylethyl radicals. acs.org The 1-phenylethyl radical can be formed through isomerization of the initially formed 2-phenylethyl radical. acs.org Theoretical calculations, such as those using the G2M(RCC, RMP2) and G3 methods, have been used to model the potential energy surface and predict reaction rate constants. acs.orgnih.gov These studies indicate that the stability of the benzylic radical is influenced by the delocalization of the unpaired electron into the phenyl ring. Theoretical studies on the addition of phenyl radicals to enol acetates using (U)BHandHLYP/6-311G** calculations have shown that polar effects are a key factor in the reaction, with electron-withdrawing groups on the phenyl radical increasing the reaction rate. scielo.br
Conformational Analysis and Stereochemical Predictions
The three-dimensional structure and stereochemistry of this compound are crucial for its reactivity and interactions.
The conformational landscape of this compound is determined by the rotation around the C-C and C-O single bonds. Molecular mechanics (MM) and quantum chemical methods are powerful tools for identifying stable conformers and their relative energies. nih.gov MM force fields, such as MMFF94, can be used for initial conformational searches, followed by more accurate quantum chemical calculations, like DFT, to refine the geometries and energies of the conformers. nih.gov
For analogous systems like alkylbenzenes, computational studies have revealed the presence of different stable conformers, such as staggered and gauche forms. researchgate.net The relative energies of these conformers can be small, and their populations are determined by the Boltzmann distribution. Quantum chemical methods like B3LYP, M06-2X, and ωB97X-D, often combined with basis sets like 6-311+G(2df,2p), have been shown to provide good performance in calculating conformational energies. nih.gov The choice of method and basis set is critical for obtaining accurate results, and benchmark studies are often performed to evaluate their performance. nih.govresearchgate.net For flexible molecules, considering only a single conformer can lead to erroneous results, highlighting the importance of a thorough conformational search. nih.gov
Since this compound is a chiral molecule, predicting the enantiomeric and diastereomeric ratios in its asymmetric synthesis is of significant interest. Computational methods can be used to model the transition states of the reactions leading to different stereoisomers. The energy difference between these transition states can then be used to predict the stereochemical outcome of the reaction.
Machine learning models, based on data from DFT calculations, have been developed to predict the enantiomeric excess (e.e.) in asymmetric reactions. rsc.org These models use molecular descriptors, such as sterimol parameters and NBO charges, as features to build a predictive model. rsc.org For example, a random forest model has been shown to predict the e.e. for asymmetric transfer hydrogenation with a high degree of accuracy (R² = 0.86). rsc.org Similar quantitative structure-activity relationship (QSAR) models have been constructed to predict the e.e. in asymmetric hydrogen transfer reactions to acetophenone, achieving a correlation coefficient of R² = 0.769 for the test set. jlu.edu.cn These computational approaches can aid in the rational design of chiral catalysts and the optimization of reaction conditions to achieve high stereoselectivity.
Spectroscopic Property Simulations for Structural and Mechanistic Insights
Computational simulations of spectroscopic properties, such as NMR and vibrational spectra, are invaluable for confirming the structure of this compound and for gaining insights into its electronic structure and bonding.
Theoretical prediction of NMR chemical shifts can aid in the structural elucidation of this compound. DFT calculations are commonly used for this purpose. The GIAO (Gauge-Including Atomic Orbital) method is a popular approach for calculating NMR chemical shifts. esisresearch.org The accuracy of the predicted chemical shifts depends on the level of theory, the basis set, and the inclusion of solvent effects. nih.gov
For the ¹H NMR spectrum of a related compound, ethylbenzene (B125841), the protons on the benzene (B151609) ring typically appear in the range of 7.0 to 7.45 ppm. docbrown.info The CH₂ group protons are observed around 2.63 ppm, split into a quartet by the adjacent CH₃ group, which in turn appears as a triplet around 1.25 ppm. docbrown.infouic.edu The presence of the electron-withdrawing chloromethoxy group in this compound would be expected to shift the signals of the benzylic proton and the aromatic protons downfield. youtube.com
For the ¹³C NMR spectrum of ethylbenzene, the carbon of the CH₂ group resonates at approximately 29.0 ppm, and the CH₃ carbon appears at about 15.6 ppm. The aromatic carbons show signals between 125 and 145 ppm. docbrown.info The carbon attached to the alkyl group (C1) is shifted downfield to around 144.2 ppm. docbrown.info In this compound, the C1 carbon would be further deshielded due to the electronegative oxygen and chlorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Ethylbenzene as a Model System Note: These are experimental values for ethylbenzene and serve as a baseline for predicting the spectrum of this compound. The presence of the chloromethoxy group would cause downfield shifts for adjacent protons and carbons.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | 1.25 (triplet) | 15.6 |
| CH₂ | 2.63 (quartet) | 29.0 |
| Aromatic C-H (ortho, meta, para) | 7.0 - 7.45 (multiplet) | 125.7 - 128.4 |
| Aromatic C (ipso) | - | 144.2 |
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. uni-siegen.de Theoretical calculations of vibrational frequencies using DFT methods can help in the assignment of the experimental spectra. nih.govresearchgate.net The calculated frequencies are often scaled to better match the experimental values.
For alkylbenzenes, strong Raman bands have been observed in the low-frequency region, which are attributed to specific σ-π interactions between the alkyl chain and the benzene ring. researchgate.net The IR spectrum of a molecule with a C-O-C ether linkage, similar to the chloromethoxy group, would be expected to show characteristic asymmetric and symmetric stretching vibrations. For example, in 5-nitro-2-(4-nitrobenzyl) benzoxazole, the asymmetric C-O-C stretching vibration is observed at 1144 cm⁻¹ in the IR spectrum, while the symmetric stretch is seen at 1063 cm⁻¹. esisresearch.org The C-Cl stretching vibration typically appears in the range of 600-800 cm⁻¹. The presence of the benzene ring will give rise to characteristic aromatic C-H and C=C stretching vibrations.
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Functional Groups Analogous to those in this compound Note: These are typical ranges and specific values from analogous molecules. The exact frequencies for this compound would require specific calculations.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-O-C (ether) | Asymmetric Stretching | 1070 - 1250 |
| C-O-C (ether) | Symmetric Stretching | 1020 - 1070 |
| C-Cl | Stretching | 600 - 800 |
Future Research Directions and Unexplored Avenues
Greener Pathways for Synthesis
The development of environmentally benign synthetic methods for [1-(Chloromethoxy)ethyl]benzene is a key area of future research. This involves designing more selective and efficient catalysts and exploring reactions in solvent-free or aqueous environments.
Catalyst Design for Enhanced Selectivity and Efficiency
The design of highly selective and efficient catalysts is paramount for greener synthetic processes. For instance, in the alkylation of benzene (B151609) with ethyl chloride to produce ethylbenzene (B125841), chloroaluminate ionic liquids have shown significantly higher catalytic activity compared to traditional aluminum chloride catalysts. researchgate.netepa.gov Research is ongoing to develop catalysts that can operate under milder conditions, reduce byproduct formation, and be easily recovered and reused. For example, zeolite catalysts are being explored for liquid-phase alkylation of benzene with ethylene (B1197577), demonstrating high activity and selectivity at temperatures above 140°C. researchgate.netupm.es The goal is to achieve high conversion rates and selectivity, as seen with certain zeolite catalysts that yield 100% ethylene conversion and over 90% selectivity to ethylbenzene under optimized conditions. researchgate.net
Table 1: Comparison of Catalysts for Ethylbenzene Synthesis
| Catalyst | Reactants | Reaction Conditions | Benzene Conversion (%) | Ethylbenzene Selectivity (%) | Reference |
| [Et3NH]Cl-AlCl3 | Benzene, Ethyl Chloride | 70°C, 20-30 min, semi-batch | 9.48 | 93.65 | researchgate.netepa.gov |
| AEB type zeolite | Benzene, Ethylene | 160°-240°C, 2-3 MPa | - | > 90 | researchgate.net |
| ZSM-5 zeolite | Benzene, Ethanol | 400-450°C | - | - | researchgate.net |
Solvent-Free or Aqueous Media Reaction Conditions
A significant push in green chemistry is the move towards solvent-free reactions or the use of environmentally friendly solvents like water, glycerol, or PEG-200. rsc.orguniroma1.it While reactions in greener solvents can sometimes be slower due to poor solubility or high viscosity, optimization of reaction conditions, such as temperature, can improve reaction rates and yields. rsc.org For some reactions, catalyst- and solvent-free conditions have proven to be highly efficient, affording high yields of the desired product. rsc.org The ideal green chemical process would eliminate the need for both catalysts and solvents, and purification would be achieved through simple crystallization, avoiding column chromatography. rsc.org
Exploring Novel Reactivity and Transformation Pathways
Future research will also delve into new ways to activate and transform this compound, particularly focusing on the challenging C-Cl bond.
Unconventional Catalytic Systems for C-Cl Bond Activation
The activation of the carbon-chlorine (C-Cl) bond is a critical step in many synthetic transformations. rsc.orgacs.org Researchers are investigating unconventional catalytic systems to achieve this. For example, cobalt and nickel complexes have been shown to activate C-Cl bonds in hexachlorobenzene. rsc.org Theoretical studies suggest that the mechanism of C-Cl bond activation by palladium catalysts can be influenced by factors such as the presence of assisting anions, which can switch the preferred pathway from oxidative insertion to an S_N2 mechanism. acs.org The development of metal-catalyzed processes for C-Cl bond activation through carbene insertion is another promising area, although it has been historically underdeveloped. nih.gov
Photoredox Catalysis and Electrosynthesis Applications
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis for activating stable chemical bonds. researchgate.netnih.gov This technique uses light energy to generate highly reactive radical intermediates that can participate in a wide range of chemical transformations. nih.gov For instance, photoredox catalysis can be used to activate C-Cl bonds that are beyond the energetic limits of traditional methods. researchgate.net Researchers are exploring the use of various photosensitizers, including those based on earth-abundant metals like tungsten, to drive these reactions. nsf.gov The efficiency of photoredox-catalyzed reactions can be significantly influenced by the solvent, with more polar solvents sometimes leading to enhanced reactivity. nsf.gov This approach has been successfully applied to the functionalization of alkenes through the activation of C-Cl bonds in compounds like trichlorofluoromethane. researchgate.net
Advanced Computational Tools for Predictive Chemistry and Reaction Design
Computational chemistry is becoming an indispensable tool for modern chemical research. It allows scientists to model reaction mechanisms, predict the properties of molecules, and design new and more efficient chemical processes. googleapis.com For example, theoretical studies have been used to understand the mechanistic details of C-Cl bond activation by palladium catalysts. acs.org By simulating reaction pathways and energy barriers, researchers can identify promising new catalysts and reaction conditions before they are tested in the laboratory, saving time and resources.
Multicomponent Reactions and Cascade Processes Involving this compound
The exploration of this compound as a key component in multicomponent and cascade reactions represents a significant and promising area for future research. Its bifunctional nature, possessing both a reactive chloromethoxy group and a modifiable benzene ring, makes it an intriguing candidate for the synthesis of diverse and complex molecular architectures, particularly in the realm of heterocyclic chemistry. e-bookshelf.dedntb.gov.ua
The chloromethoxy group can act as an electrophilic species, readily reacting with nucleophiles to form a new carbon-oxygen or carbon-nitrogen bond. This reactivity could be harnessed in a variety of MCRs. For instance, in a Passerini-type or Ugi-type reaction, this compound could potentially serve as the electrophilic component, leading to the formation of novel α-acyloxy amides or α-amino amides with a benzylic ether moiety.
A hypothetical three-component reaction could involve this compound, a carboxylic acid, and an isocyanide. The initial reaction would likely involve the displacement of the chloride by the carboxylate to form an activated ester intermediate. This intermediate would then be attacked by the isocyanide, followed by intramolecular rearrangement to yield a complex α-acyloxy carboxamide.
Hypothetical Three-Component Reaction:
| Reactant 1 | Reactant 2 | Reactant 3 | Proposed Product Structure |
| This compound | Acetic Acid | tert-Butyl isocyanide | 2-((1-phenylethoxy)methoxy)-2-oxo-N-(tert-butyl)ethan-1-iminium |
Furthermore, cascade reactions initiated by the reaction of this compound are a largely unexplored frontier. A plausible cascade sequence could involve an initial Friedel-Crafts-type reaction of the chloromethoxy group with an electron-rich aromatic or heteroaromatic ring. The resulting ether could then be subjected to a subsequent intramolecular cyclization, triggered by the introduction of another reagent or a change in reaction conditions. This could provide a novel route to polycyclic systems.
For example, a reaction between this compound and a substituted phenol (B47542) could initially form a diaryl ether derivative. Subsequent treatment with a strong acid could induce an intramolecular electrophilic aromatic substitution, leading to the formation of a dibenzofuran (B1670420) or related heterocyclic core.
Proposed Cascade Reaction for Heterocycle Synthesis:
| Starting Material 1 | Starting Material 2 | Intermediate | Final Product Class |
| This compound | 2-Aminophenol | N-(2-hydroxyphenyl)-1-(1-phenylethoxy)methanimine | Substituted Benzoxazole |
The development of such reactions would be highly dependent on the careful selection of catalysts and reaction conditions to control the reactivity and selectivity of the transformations. Lewis acids, for instance, could be employed to activate the chloromethoxy group for nucleophilic attack. The investigation into various catalysts, solvents, and temperature profiles will be crucial for unlocking the full potential of this compound in these advanced synthetic methodologies. The successful implementation of this reagent in MCRs and cascade processes would not only expand its synthetic utility but also contribute to the development of more sustainable and efficient chemical syntheses.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing [1-(Chloromethoxy)ethyl]benzene in laboratory settings?
- Methodology : Optimize reaction conditions using cesium carbonate (Cs₂CO₃) as a base to facilitate nucleophilic substitution, as demonstrated in analogous syntheses of chloromethoxy-containing compounds under inert atmospheres (N₂) at 25°C . Monitor reaction progress via GC-MS or TLC. Purify via silica gel column chromatography (hexane/ethyl acetate gradients) to isolate the target compound from byproducts like unreacted intermediates or dehalogenated species.
Q. How can HRESI-MS and NMR spectroscopy resolve structural ambiguities in this compound?
- Data Analysis : HRESI-MS provides exact mass determination (e.g., m/z 461 [M+H]⁺ observed in related chloromethoxy derivatives), confirming molecular formula . Combine with ¹H/¹³C NMR to assign signals:
- ¹H NMR : δ 1.5–1.7 ppm (triplet, –CH₂CH₃), δ 3.8–4.0 ppm (quartet, Cl–O–CH₂–), and aromatic protons at δ 7.2–7.5 ppm.
- ¹³C NMR : ~70 ppm (Cl–O–CH₂), ~45 ppm (CH₂CH₃), and aromatic carbons at 120–140 ppm. Cross-validate with DEPT and HSQC for connectivity .
Advanced Research Questions
Q. What kinetic and mechanistic insights are critical for understanding the reactivity of this compound in cross-coupling reactions?
- Experimental Design : Perform time-resolved NMR or in-situ IR to track intermediates. For example, monitor the cleavage of the chloromethoxy group under Pd-catalyzed conditions. Use kinetic isotope effects (KIEs) or Hammett plots to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) . Compare with analogous compounds (e.g., 1-(chloromethoxy)hexane) to assess steric/electronic influences .
Q. How do computational methods predict the stability and regioselectivity of this compound in electrophilic substitutions?
- Modeling Approach : Apply DFT (e.g., B3LYP/6-311+G(d,p)) to calculate Fukui indices for electrophilic attack sites. Simulate the chloromethoxy group’s electron-withdrawing effect, which directs substitution to the meta position. Validate with experimental bromination or nitration outcomes .
Q. What strategies mitigate decomposition of this compound under acidic or thermal conditions?
- Stability Studies : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C). Under acidic conditions (pH < 4), the chloromethoxy group hydrolyzes to methanol and HCl; stabilize using aprotic solvents (e.g., THF) and low temperatures (0–5°C) .
Q. How can byproducts from this compound synthesis be identified and minimized?
- Analytical Workflow : Use GC-MS to detect common byproducts like ethylbenzene (from dechlorination) or diaryl ethers (from Ullmann coupling). Adjust stoichiometry (e.g., limit excess chloromethylating agents) and reaction time to suppress side reactions .
Data Contradiction & Validation
Q. How to reconcile discrepancies in reported spectroscopic data for this compound derivatives?
- Resolution Strategy : Compare solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on chemical shifts. Re-examine coupling constants (e.g., J = 6–8 Hz for –OCH₂– vs. J = 2–3 Hz for aromatic protons) to confirm assignments. Cross-reference with crystallographic data (if available) for bond-length validation .
Safety & Handling
Q. What advanced engineering controls are recommended for handling this compound’s reactive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
